molecular formula C10H10Cl2 B3033190 Cyclopropane, 1,1-dichloro-2-(phenylmethyl) CAS No. 939-78-6

Cyclopropane, 1,1-dichloro-2-(phenylmethyl)

Cat. No.: B3033190
CAS No.: 939-78-6
M. Wt: 201.09 g/mol
InChI Key: DGWQDTVVILBZOP-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-dichloro-2-(phenylmethyl) is a chemical compound with the molecular formula C₁₀H₁₀Cl₂ and a molecular weight of 201.092 g/mol . This compound features a cyclopropane ring substituted with two chlorine atoms and a phenylmethyl group. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,1-dichloro-2-(phenylmethyl) typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the chlorination of 2-(phenylmethyl)cyclopropane using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade chlorinating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1-dichloro-2-(phenylmethyl) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of cyclopropane derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH₃), solvents (e.g., ethanol, water), and mild heating.

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH₄, H₂/Pd), solvents (e.g., ether, THF).

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced cyclopropane derivatives.

Scientific Research Applications

Cyclopropane, 1,1-dichloro-2-(phenylmethyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropane, 1,1-dichloro-2-(phenylmethyl) involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring and the presence of electron-withdrawing chlorine atoms. These features make it a reactive intermediate in many chemical reactions, allowing it to form covalent bonds with nucleophiles and participate in redox reactions .

Comparison with Similar Compounds

Cyclopropane, 1,1-dichloro-2-(phenylmethyl) can be compared with other similar compounds such as:

    Cyclopropane, 1,1-dichloro-2-(methyl): Similar structure but with a methyl group instead of a phenylmethyl group.

    Cyclopropane, 1,1-dichloro-2-(ethyl): Similar structure but with an ethyl group instead of a phenylmethyl group.

    Cyclopropane, 1,1-dichloro-2-(propyl): Similar structure but with a propyl group instead of a phenylmethyl group.

The uniqueness of cyclopropane, 1,1-dichloro-2-(phenylmethyl) lies in the presence of the phenylmethyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c11-10(12)7-9(10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWQDTVVILBZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335252
Record name Cyclopropane, 1,1-dichloro-2-(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-78-6
Record name Cyclopropane, 1,1-dichloro-2-(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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